molecular formula C20H25N3O2 B6427346 N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide CAS No. 1706009-18-8

N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

Cat. No.: B6427346
CAS No.: 1706009-18-8
M. Wt: 339.4 g/mol
InChI Key: MAOALKXHWKIVQN-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a complex organic compound featuring an indole moiety, a cycloheptyl group, and an azetidine ring. This compound has garnered attention in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis.

Biology: N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its interaction with various biological pathways suggests it could be developed into a therapeutic drug.

Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. The azetidine ring and cycloheptyl group contribute to the compound's binding affinity and specificity. The exact pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Indole-3-carboxamide derivatives: These compounds share the indole core and are known for their biological activity.

  • Azetidine derivatives: Compounds containing the azetidine ring are used in various pharmaceutical applications.

  • Cycloheptyl derivatives: These compounds have been studied for their potential therapeutic effects.

Uniqueness: N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide stands out due to its unique combination of structural elements, which contribute to its diverse biological and chemical properties. Its ability to interact with multiple targets and pathways makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-cycloheptyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-19(22-15-7-3-1-2-4-8-15)14-12-23(13-14)20(25)17-11-21-18-10-6-5-9-16(17)18/h5-6,9-11,14-15,21H,1-4,7-8,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOALKXHWKIVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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